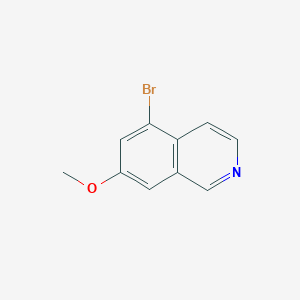

5-Bromo-7-methoxyisoquinoline

Description

Historical Context and Significance of the Isoquinoline (B145761) Core in Organic and Medicinal Chemistry

The isoquinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of organic and medicinal chemistry. wisdomlib.org Its journey into scientific prominence began in the early 19th century with the isolation of morphine from the opium poppy, the first identified bioactive isoquinoline alkaloid. rsc.orgnih.gov This discovery unveiled a vast and structurally diverse class of natural products that have been a subject of intense study for over two centuries. rsc.orgnih.govnumberanalytics.com

In medicinal chemistry, the isoquinoline ring is considered a "privileged scaffold," a molecular framework that is frequently found as a core structure in drugs. nih.govresearchgate.net This preference is due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Isoquinoline-based compounds have been developed into therapeutic agents for a multitude of diseases. nih.govresearchgate.net Their applications include use as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents. wisdomlib.orgontosight.aiontosight.ai

The significance of this scaffold is exemplified by numerous approved drugs and clinical candidates. nih.govnumberanalytics.com Well-known examples derived from natural sources include the analgesic morphine, the vasodilator papaverine, and the antimicrobial berberine. numberanalytics.comnumberanalytics.com The structural versatility of the isoquinoline core has also spurred the development of crucial synthetic methodologies, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, enabling chemists to construct a vast library of derivatives for drug discovery and development. wisdomlib.org The continuous exploration of isoquinoline chemistry highlights its enduring importance and future potential in creating novel therapeutic agents. ontosight.ainumberanalytics.com

Positioning of 5-Bromo-7-methoxyisoquinoline within Halogenated and Alkoxy-Substituted Isoquinolines

This compound is a derivative of the core isoquinoline structure, distinguished by the presence of both a halogen (bromo) and an alkoxy (methoxy) substituent. This specific substitution pattern places it at the intersection of two important classes of isoquinoline derivatives that are of significant interest in synthetic and medicinal chemistry.

Halogenated Isoquinolines: The introduction of a halogen atom onto the isoquinoline ring system is a common strategy to modulate a molecule's physicochemical properties. Halogenation can enhance lipophilicity, which affects how a compound is absorbed and distributed. Furthermore, halogen atoms, particularly bromine and iodine, are valuable synthetic handles. They serve as excellent leaving groups in various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille reactions, allowing for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds. acs.org The site-selective halogenation of the isoquinoline core is a field of active research, as the position of the halogen can dramatically influence the molecule's reactivity and biological activity. acs.org

Alkoxy-Substituted Isoquinolines: Alkoxy groups, such as the methoxy (B1213986) group (-OCH₃), are also key functional groups in isoquinoline chemistry. They are frequently found in naturally occurring isoquinoline alkaloids and are known to influence a molecule's electronic properties and its ability to form hydrogen bonds. rsc.org The presence and position of alkoxy groups can direct further chemical reactions on the isoquinoline ring, for instance, in regioselective metalation reactions, which are used to build more complex alkaloid structures. rsc.org

This compound combines these features. The bromine atom at the C-5 position provides a reactive site for further synthetic modification, while the methoxy group at the C-7 position modulates the electronic character of the aromatic system. This dual functionality makes it a versatile building block for creating more complex molecules with potential biological applications.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1824478-07-0 | bldpharm.comcymitquimica.com |

| Molecular Formula | C₁₀H₈BrNO | bldpharm.comcymitquimica.com |

| Molecular Weight | 238.08 g/mol | bldpharm.comcymitquimica.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

Current Research Perspectives on this compound and its Structural Analogs

Current research on this compound itself primarily identifies it as a valuable chemical intermediate or building block for use in organic synthesis. bldpharm.comcymitquimica.com However, significant insights into its potential applications can be gleaned from studies on its close structural analogs, which underscore the importance of the bromo- and methoxy-substitution pattern on the isoquinoline scaffold.

Research has shown that compounds with a similar substitution framework are of considerable interest in drug discovery. For instance, a patent describes SYK inhibitors built upon a 7-bromo-5-methoxyisoquinoline (B6209723) skeleton for the potential treatment of a range of conditions including respiratory diseases, autoimmune diseases, and inflammatory diseases. google.com This highlights the therapeutic relevance of this specific arrangement of bromo and methoxy groups on the isoquinoline core.

Studies on other analogs further reinforce the utility of this structural motif:

Alkoxy-Substituted Analogs: Research into 8-methoxyisoquinoline-5-carboxylic acid, which features a methoxy group and a different functional group at the C-5 position, has shown its utility in the synthesis of inhibitors for HIV-1 reverse transcriptase. chemshuttle.com

Halogenated Analogs: 4-Haloisoquinolines are critical starting materials for synthesizing inhibitors of important biological targets like the protein kinase C ζ (PKCζ). acs.org Similarly, 4-bromoisoquinoline (B23445) is a key precursor for creating compounds with cytotoxic activity against cancer cell lines. openmedicinalchemistryjournal.com

Bromo-Methoxy Analogs: The synthesis of 8-bromo-7-methoxyisoquinoline (B1626704) has been reported, indicating scientific interest in exploring isomers of the title compound. researchgate.netsemanticscholar.org

Collectively, the research on these structural relatives suggests that this compound is a promising scaffold. Its bromine atom allows for diverse chemical modifications, while the methoxy group helps to tune the molecule's properties, making it a strong candidate for the development of novel kinase inhibitors, antiviral agents, and other potential therapeutics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-8-4-7-6-12-3-2-9(7)10(11)5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXSAFYZRCURIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824478-07-0 | |

| Record name | 5-bromo-7-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 5 Bromo 7 Methoxyisoquinoline

Overview of Established Isoquinoline (B145761) Synthesis Methodologies

The foundational synthesis of the isoquinoline core has been extensively studied, leading to several named reactions that are staples in heterocyclic chemistry. These methods construct the bicyclic system from acyclic or monocyclic precursors.

Classical methods provide the primary routes to the isoquinoline skeleton. However, their application for synthesizing a precisely substituted molecule like 5-Bromo-7-methoxyisoquinoline is often limited by factors such as harsh reaction conditions, low yields, and lack of regiochemical control.

Pomeranz-Fritsch Reaction : This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com While versatile for many isoquinoline derivatives, its primary limitation is the requirement for strong acidic conditions (like concentrated sulfuric acid) and often high temperatures, which can be incompatible with sensitive functional groups. wikipedia.orgresearchgate.net The yields can vary widely depending on the nature and position of substituents on the benzaldehyde ring. researchgate.net Synthesizing this compound via this route would necessitate a starting material like 3-bromo-5-methoxybenzaldehyde, which may not be readily available.

Skraup Reaction : Traditionally used for quinoline (B57606) synthesis, the Skraup reaction involves heating an aniline (B41778) with sulfuric acid, glycerol, and an oxidizing agent. wikipedia.orgiipseries.org A modified version can be used for some isoquinolines, but it is not a common route. The reaction is known for being extremely vigorous and often employs hazardous reagents like arsenic acid or nitrobenzene (B124822) as the oxidant. wikipedia.orgnih.gov These harsh conditions, including prolonged heating in concentrated acid, can lead to low yields and the formation of thick tars, complicating product isolation. nih.govresearchgate.net This method is generally unsuitable for the controlled synthesis of polysubstituted isoquinolines.

Bischler-Napieralski Reaction : This is one of the most widely used methods for constructing the isoquinoline core. It involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org The initial product is a 3,4-dihydroisoquinoline, which requires a subsequent dehydrogenation step to form the aromatic isoquinoline. pharmaguideline.comnrochemistry.com The success of the cyclization is highly dependent on the presence of electron-donating groups on the phenyl ring, which activate the desired position for electrophilic aromatic substitution. jk-sci.com A meta-activating group, such as a methoxy (B1213986) group, would direct cyclization to the para position, making this a potentially viable strategy. jk-sci.comrsc.org A key limitation is the potential for side reactions, such as the retro-Ritter reaction, which can form styrene (B11656) byproducts. organic-chemistry.orgjk-sci.com

Table 1: Comparison of Classical Isoquinoline Synthesis Methods

| Reaction | Precursors | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Pomeranz-Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine | Concentrated H₂SO₄ | Direct aromatization | Harsh acidic conditions, variable yields wikipedia.orgresearchgate.net |

| Skraup | Aromatic amine, glycerol | H₂SO₄, oxidizing agent | Uses simple starting materials | Extremely harsh conditions, low yields, hazardous nih.govresearchgate.net |

| Pictet-Spengler | β-arylethylamine, aldehyde/ketone | Acid catalyst | Milder conditions for activated rings | Requires subsequent oxidation step wikipedia.orgorganic-chemistry.org |

| Bischler-Napieralski | β-phenylethylamide | POCl₃, P₂O₅ | Good for electron-rich systems | Requires subsequent oxidation, potential side reactions organic-chemistry.orgnrochemistry.com |

Directed Synthesis of this compound

A more targeted approach involves the stepwise introduction of the bromo and methoxy functionalities onto a suitable isoquinoline precursor. This strategy offers greater control over the final substitution pattern.

The direct bromination of the isoquinoline ring is a key strategy. The isoquinoline nucleus undergoes electrophilic substitution preferentially on the benzene (B151609) ring rather than the pyridine (B92270) ring. The positions most susceptible to attack are C5 and C8.

A common and effective method for the selective bromination at the C5 position is the reaction of isoquinoline with N-Bromosuccinimide (NBS) in concentrated sulfuric acid. chemicalbook.com Careful control of the reaction temperature is crucial to ensure high regioselectivity. For instance, maintaining the temperature between -25 °C and -20 °C favors the formation of 5-bromoisoquinoline (B27571), while higher temperatures can lead to the formation of other isomers, such as 8-bromoisoquinoline, which are difficult to separate. orgsyn.org This procedure provides a direct route to the 5-bromo-substituted core, which can then be further functionalized.

If the synthesis starts with a methoxy-substituted isoquinoline, the directing effect of the methoxy group must be considered. An electron-donating group at the C7 position would activate the ortho (C6, C8) and para (C5) positions. The inherent reactivity of the C5 position, combined with the activating effect of the C7-methoxy group, would likely favor bromination at the desired C5 position.

There are several methods to introduce a methoxy group onto an aromatic ring.

Nucleophilic Aromatic Substitution : A bromo substituent can be replaced by a methoxy group via a nucleophilic aromatic substitution reaction. A relevant example is the synthesis of 5-bromo-7-methoxyquinoline (B1374806) and 7-bromo-5-methoxyquinoline (B1376925) from 5,7-dibromoquinoline (B1595614) by reaction with sodium methoxide (B1231860). google.com This indicates that a similar strategy could be applied to a dibromo-isoquinoline precursor, where one bromine atom is selectively substituted. This reaction typically requires heating in a suitable solvent like methanol (B129727) or DMF. google.com

Methylation of a Hydroxyl Group : If a 7-hydroxyisoquinoline (B188741) precursor is available, the methoxy group can be introduced through Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base (e.g., sodium hydroxide) followed by reaction with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. researchgate.net

Both sequential and convergent strategies can be envisioned for the synthesis of this compound.

Sequential Pathway 1 : This pathway begins with the synthesis of the isoquinoline core, followed by sequential functionalization.

Bromination : Isoquinoline is first brominated using NBS in sulfuric acid at low temperatures to selectively yield 5-bromoisoquinoline. chemicalbook.comorgsyn.org

Nitration and Reduction : The 5-bromoisoquinoline is then nitrated, followed by reduction to introduce an amino group.

Diazotization and Hydrolysis : The amino group is converted to a hydroxyl group via a Sandmeyer-type reaction.

Methylation : The final step is the methylation of the hydroxyl group to afford this compound.

Sequential Pathway 2 : This pathway involves installing the methoxy group first.

Synthesis of 7-methoxyisoquinoline (B1361142) : A suitable precursor, such as 3-methoxyphenylethylamine, would be used in a Bischler-Napieralski or Pictet-Spengler reaction to construct the 7-methoxyisoquinoline core. The methoxy group would facilitate the cyclization step. rsc.org

Regioselective Bromination : The resulting 7-methoxyisoquinoline would then undergo regioselective bromination. The C7-methoxy group, being an ortho-, para-director, would activate the C5 position for electrophilic attack, likely leading to the desired this compound product with high selectivity.

Convergent Pathway : A convergent synthesis would involve preparing substituted fragments and combining them in a late-stage step. For example, a lithiated o-tolualdehyde imine derivative could be condensed with a substituted nitrile to form the isoquinoline ring in a one-pot operation. nih.govharvard.edu This advanced method allows for the assembly of highly substituted isoquinolines from multiple components. harvard.edu

Advanced Methodologies for Scalable Production and Purification

For the large-scale production of this compound, efficiency, safety, and cost are paramount.

Microwave-Assisted Synthesis : Classical reactions like the Bischler-Napieralski and Pictet-Spengler often require long reaction times and high temperatures. organic-chemistry.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields by ensuring uniform and rapid heating. organic-chemistry.orgorganic-chemistry.org This technology is highly amenable to the synthesis of libraries of substituted isoquinolines and can be scaled up for larger production. organic-chemistry.org

Flow Chemistry : Continuous flow reactors offer significant advantages for scalability and safety over traditional batch processing. Reagents are mixed in a continuous stream within a reactor, allowing for precise control over reaction parameters like temperature, pressure, and stoichiometry. This can lead to higher yields, improved purity, and safer handling of potentially hazardous intermediates or exothermic reactions.

Purification Techniques : Standard laboratory purification methods include flash column chromatography and recrystallization. For industrial-scale production, techniques such as preparative high-performance liquid chromatography (HPLC) or simulated moving bed (SMB) chromatography may be employed for high-purity separation of the final product from isomers and impurities. Recrystallization from a suitable solvent system is often a cost-effective final step to obtain a highly pure, crystalline product. orgsyn.org

Chemical Transformations and Functionalization of 5 Bromo 7 Methoxyisoquinoline

Reactivity of the Bromine Atom at the C5 Position

The bromine atom at the C5 position of the isoquinoline (B145761) ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. Its reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The C5-bromo substituent of 5-Bromo-7-methoxyisoquinoline serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C5 position of the isoquinoline and a carbon atom from an organoboron reagent, typically an aryl or vinyl boronic acid or its ester. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. illinois.edu The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. yonedalabs.com For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C5 position, leading to the synthesis of 5-aryl-7-methoxyisoquinolines. While specific studies on this compound are not abundant, the reactivity is expected to be similar to other bromo-substituted nitrogen heterocycles. nih.gov

The Sonogashira coupling is another pivotal palladium-catalyzed reaction that forms a C-C bond between an aryl halide and a terminal alkyne, typically in the presence of a copper(I) co-catalyst. nih.govresearchgate.net This reaction provides a direct route to 5-alkynyl-7-methoxyisoquinolines. The reaction mechanism is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) complex formed from the oxidative addition of this compound to a palladium(0) catalyst. researchgate.net The resulting alkynyl palladium complex then undergoes reductive elimination to furnish the final product. This methodology is instrumental in creating extended π-conjugated systems. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Dioxane/H₂O, DMF, or Toluene | 80-120 °C | 5-Aryl-7-methoxyisoquinoline |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | THF or DMF | Room Temp. to 80 °C | 5-Alkynyl-7-methoxyisoquinoline |

This table presents typical conditions based on reactions with similar substrates and is for illustrative purposes.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For example, reaction with primary or secondary amines can introduce amino functionalities at the C5 position. rsc.org Similarly, treatment with sodium methoxide (B1231860) or other alkoxides can lead to the corresponding 5-alkoxy-7-methoxyisoquinoline. These reactions typically require elevated temperatures and are often carried out in polar aprotic solvents like DMF or DMSO.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Solvent | Conditions | Product Type |

| Amine | R¹R²NH | DMF, DMSO | High Temperature | 5-(R¹R²N)-7-methoxyisoquinoline |

| Alkoxide | NaOR | ROH, DMF | High Temperature | 5-Alkoxy-7-methoxyisoquinoline |

| Thiolate | NaSR | DMF | High Temperature | 5-(Alkylthio)-7-methoxyisoquinoline |

This table illustrates potential SNAr reactions and general conditions.

Reactivity of the Methoxy (B1213986) Group at the C7 Position

The methoxy group at the C7 position is relatively stable but can be cleaved to unveil a hydroxyl group. This O-demethylation is a common transformation in natural product synthesis and medicinal chemistry to modulate biological activity or to provide a new site for further functionalization.

Several reagents are effective for the demethylation of aryl methyl ethers. chem-station.com Boron tribromide (BBr₃) is a powerful and widely used reagent for this purpose, typically employed at low temperatures in a chlorinated solvent like dichloromethane. chem-station.com Other Lewis acids such as aluminum chloride (AlCl₃) can also be used. chem-station.com Strong Brønsted acids, such as 47% hydrobromic acid (HBr), often at reflux temperatures, are also effective for cleaving the ether linkage. chem-station.com

Once the 5-bromo-7-hydroxyisoquinoline is obtained, the hydroxyl group can be derivatized to form other alkoxy analogues through Williamson ether synthesis, by reaction with an alkyl halide in the presence of a base.

Table 3: Common Reagents for O-Demethylation of the C7-Methoxy Group

| Reagent | Typical Conditions |

| Boron tribromide (BBr₃) | CH₂Cl₂, -78 °C to Room Temp. |

| 47% Hydrobromic acid (HBr) | Reflux |

| Aluminum chloride (AlCl₃) | CH₂Cl₂ or neat, Heat |

| Pyridinium hydrochloride | Melt, ~200 °C |

Modifications of the Isoquinoline Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom makes it nucleophilic and basic. This allows for modifications such as N-alkylation and N-oxidation.

N-alkylation involves the reaction of the isoquinoline with an alkyl halide to form a quaternary isoquinolinium salt. rsc.orgresearchgate.net This transformation alters the electronic properties of the ring system, making it more electron-deficient and potentially activating it towards nucleophilic attack. The resulting isoquinolinium salts themselves can be of interest for their biological properties.

N-oxidation can be achieved by treating the isoquinoline with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This reaction forms an isoquinoline N-oxide. nih.gov The N-oxide functionality modifies the reactivity of the isoquinoline ring; for instance, it can facilitate electrophilic substitution at the C4 position and can also be a precursor for other functional groups. nih.gov

Generation of Diverse Isoquinoline Derivatives from this compound

The orthogonal reactivity of the functional groups in this compound allows for its use as a versatile scaffold for the synthesis of a wide range of substituted isoquinolines. By strategically combining the reactions described above, a multitude of derivatives can be accessed.

For instance, palladium-catalyzed cross-coupling at the C5 position can be followed by demethylation at C7 and subsequent N-alkylation. Alternatively, nucleophilic substitution at C5 could be performed, followed by modification of the C7-methoxy group. The order of these reactions can be crucial for the successful synthesis of the target molecule, depending on the compatibility of the functional groups with the reaction conditions. This multi-faceted reactivity makes this compound a valuable building block in the synthesis of complex molecules, including those with potential biological activity.

Table 4: Summary of Accessible Isoquinoline Derivatives from this compound

| Reaction Site | Transformation | Resulting Derivative Class |

| C5-Br | Suzuki-Miyaura Coupling | 5-Aryl/Heteroaryl-7-methoxyisoquinolines |

| C5-Br | Sonogashira Coupling | 5-Alkynyl-7-methoxyisoquinolines |

| C5-Br | Nucleophilic Substitution | 5-Amino/Alkoxy/Alkylthio-7-methoxyisoquinolines |

| C7-OCH₃ | Demethylation | 5-Bromo-7-hydroxyisoquinolines |

| C7-OH (post-demethylation) | Etherification | 5-Bromo-7-alkoxyisoquinolines |

| Isoquinoline-N | N-Alkylation | 5-Bromo-7-methoxy-N-alkylisoquinolinium salts |

| Isoquinoline-N | N-Oxidation | This compound N-oxides |

Ring Annulation and Fused Heterocycle Formation

The construction of fused rings onto the this compound core is a key strategy for the synthesis of complex alkaloids and related compounds with potential therapeutic applications. Methodologies such as intramolecular Heck reactions and tandem coupling-cyclization sequences have been explored to achieve these transformations.

A significant application of this compound in the synthesis of fused heterocycles is in the construction of the protoberberine skeleton. Protoberberines are a class of isoquinoline alkaloids known for their diverse biological activities. The synthesis of these complex molecules often involves the formation of a tetracyclic ring system, where the isoquinoline unit is fused with another aromatic ring.

One conceptual approach involves a palladium-catalyzed intramolecular Heck reaction. In this strategy, a suitable alkene-containing side chain is first introduced at the C5 position of this compound, typically via a preceding cross-coupling reaction. The subsequent intramolecular cyclization, catalyzed by a palladium complex, would then lead to the formation of a new six-membered ring, resulting in a fused polycyclic system. The regioselectivity of the cyclization (i.e., exo versus endo cyclization) is a critical aspect of this transformation and is influenced by factors such as the length and nature of the tether connecting the alkene to the isoquinoline core, as well as the specific catalyst system employed.

Another powerful strategy for ring annulation is the use of domino reactions. A domino reaction, also known as a tandem or cascade reaction, involves two or more bond-forming transformations that occur sequentially in a single pot without the isolation of intermediates. For instance, a Sonogashira coupling of this compound with a terminal alkyne bearing a suitable functional group can be followed by an in situ cyclization to forge a new heterocyclic ring. This approach is highly efficient as it minimizes waste and reduces the number of synthetic steps.

While specific, detailed examples of these transformations starting directly from this compound are not extensively documented in readily available literature, the general principles of these reactions are well-established for a wide range of bromo-substituted aromatic and heteroaromatic compounds. The following table outlines a hypothetical, yet plausible, reaction scheme for the synthesis of a fused heterocyclic system from this compound based on the principles of the intramolecular Heck reaction.

| Reactant | Reagents and Conditions | Product | Yield (%) | Reaction Type |

|---|---|---|---|---|

| 5-Bromo-7-methoxy-6-(pent-4-en-1-yloxy)isoquinoline | Pd(OAc)2 (5 mol%), PPh3 (10 mol%), K2CO3 (2 equiv.), DMF, 120 °C | 2-Methoxy-8,9-dihydro-7H-pyrano[3,2-f]isoquinoline | N/A | Intramolecular Heck Reaction |

The development of efficient and selective methods for the ring annulation of this compound remains an active area of research. The synthesis of novel fused heterocyclic systems derived from this starting material holds promise for the discovery of new therapeutic agents and functional organic materials.

Structure Activity Relationship Sar and Molecular Design Principles for Isoquinoline Scaffolds

Influence of the Bromine Substituent on Biological Activity

Halogenation is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound. The introduction of a bromine atom onto the isoquinoline (B145761) scaffold can significantly alter its electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Electronic and Steric Effects of Halogenation on Isoquinoline Bioactivity

The bromine atom at the C5 position of the isoquinoline ring primarily exerts two key effects:

Electronic Effects: Bromine is an electronegative atom that acts as an electron-withdrawing group through induction. This effect can decrease the basicity of the isoquinoline nitrogen atom, potentially altering its protonation state at physiological pH and its ability to form ionic bonds with biological targets. researchgate.net Furthermore, the presence of a halogen can create a halogen bond, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base, which can be a critical factor in ligand-receptor binding. elsevierpure.com

The interplay of these effects is complex. For example, in the development of certain kinase inhibitors, halogenation has been used to exploit specific pockets within the ATP binding site, leading to enhanced selectivity and potency.

Role of the Methoxy (B1213986) Group in Ligand-Target Interactions

The methoxy group (-OCH₃) is another prevalent substituent in drug design, valued for its ability to fine-tune a molecule's properties. Its presence at the C7 position of the isoquinoline ring can significantly impact ligand-target interactions through various mechanisms.

Contributions of Methoxy Groups to Hydrogen Bonding and Lipophilicity in Isoquinoline Derivatives

The methoxy group influences molecular interactions in two primary ways:

Hydrogen Bonding: The oxygen atom of the methoxy group is a hydrogen bond acceptor. researchgate.net This allows it to form crucial hydrogen bonds with hydrogen bond donor residues (such as the amino groups of asparagine or glutamine, or the hydroxyl groups of serine or tyrosine) within a protein's active site. These interactions can significantly increase binding affinity and stabilize the ligand-protein complex. researchgate.net

The following table summarizes the key physicochemical contributions of the bromine and methoxy substituents.

| Substituent | Position | Key Physicochemical Effects | Potential Impact on Bioactivity |

| Bromine | C5 | Electron-withdrawing (inductive), Steric bulk, Halogen bond donor potential | Modulates pKa, influences binding pocket fit, provides additional binding interactions |

| Methoxy | C7 | Hydrogen bond acceptor, increases lipophilicity (vs. -OH), Electron-donating (resonance) | Anchors ligand in binding site, improves membrane permeability, modulates electronic character of the ring |

Positional Isomerism and Substituent Effects on Isoquinoline Bioactivity (e.g., C4 vs C5 Bromine, C7 vs C8 Methoxy)

The specific placement of substituents on the isoquinoline ring is a critical factor that dictates biological activity. Even minor shifts in position can lead to dramatic changes in efficacy and selectivity due to altered steric and electronic profiles.

For instance, comparing a bromine at the C4 position versus the C5 position can have profound consequences. The C4 position is adjacent to the nitrogen-containing ring, and a substituent here can directly influence interactions involving this part of the scaffold. Studies on C4-substituted isoquinolines have demonstrated that the geometry of side chains at this position is crucial for interacting with biological targets like DNA. nih.gov In contrast, a bromine at C5 is on the benzo portion of the ring system and may interact with a different region of the binding pocket.

Similarly, the position of the methoxy group is vital. A comparison of 6,7-dimethoxy-substituted tetrahydroisoquinolines with 7-hydroxy-6-methoxy congeners showed that the dimethoxy pattern was better tolerated for high-affinity binding to the D₃ dopamine (B1211576) receptor. nih.gov The electronic influence of a substituent also varies by position. A study on substituted isoquinolines found that the pKa values correlated better with σp Hammett constants for substituents at the C6 position, whereas C7 substituents correlated better with σm constants, highlighting the different ways electronic effects are transmitted from these positions. researchgate.net These findings underscore the importance of systematically exploring positional isomers during the lead optimization process.

Conformational Analysis and Pharmacophore Development of Isoquinoline Compounds

To understand how isoquinoline derivatives interact with their targets, it is essential to analyze their three-dimensional structure and preferred conformations. Conformational analysis, often performed using computational methods like molecular mechanics calculations alongside experimental techniques like NMR spectroscopy, reveals the low-energy shapes a molecule can adopt. psu.edu For scaffolds like tetrahydroisoquinoline, the heterocyclic ring typically prefers a half-chair conformation. psu.edunih.gov

This conformational information is the foundation for pharmacophore development. A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary for a molecule to exert a specific biological effect. For an isoquinoline derivative, a pharmacophore model would define the ideal spatial arrangement of key features such as:

The aromatic rings (for hydrophobic or π-stacking interactions)

The nitrogen atom (as a hydrogen bond acceptor or protonated cation)

The bromine atom (as a hydrophobic feature or halogen bond donor)

The methoxy group's oxygen (as a hydrogen bond acceptor)

Quantitative structure-activity relationship (QSAR) models, which correlate structural features with biological activity, are often used to refine these pharmacophores. mdpi.com By aligning a series of active compounds and identifying common features, researchers can build a predictive model to guide the design of new, more potent molecules. researchgate.net

Rational Design Strategies for Enhanced Biological Potency and Selectivity

Rational drug design aims to move beyond trial-and-error by using structural information to create molecules with desired properties. For isoquinoline scaffolds, several strategies are employed to enhance biological potency and selectivity. nih.gov

Structure-Based Design: When the 3D structure of the biological target is known, computational docking can be used to predict how different isoquinoline derivatives will bind. This allows for the targeted modification of the scaffold to improve complementarity with the binding site, for example, by adding a group that can form a specific hydrogen bond or by modifying a substituent to better fit a hydrophobic pocket. researchgate.net

Ligand-Based Design: In the absence of a target structure, design is guided by the SAR of known active and inactive compounds. This involves building pharmacophore models and using them as templates to design new molecules with a higher probability of being active. mdpi.com

Modulating Physicochemical Properties: A key aspect of rational design is the optimization of ADME properties. This can involve introducing or modifying groups to control lipophilicity, solubility, and metabolic stability. For example, judicious modification of functional groups can block sites of metabolism, thereby increasing the compound's half-life. manchester.ac.ukresearchgate.net

Exploiting Target Flexibility: Proteins are not rigid structures. A successful design strategy can involve creating ligands that bind to and stabilize a specific conformation of the target, such as an inactive conformation of a kinase. This can be a powerful approach for achieving high selectivity against other closely related proteins. nih.govacs.org

Through these integrated approaches, the versatile isoquinoline scaffold can be systematically optimized to produce highly potent and selective drug candidates for a wide array of diseases.

Bioisosteric Transformations and Scaffold Hopping in Isoquinoline Drug Design

Bioisosterism and scaffold hopping are cornerstone strategies in medicinal chemistry for lead optimization and the discovery of novel chemical entities. nih.gov Bioisosterism involves the substitution of an atom or group with another that possesses similar physical or chemical properties, aiming to enhance the molecule's activity, selectivity, or pharmacokinetic profile. fiveable.me Scaffold hopping seeks to replace the central core of a molecule while retaining its essential pharmacophoric features, which can lead to new intellectual property and improved drug-like properties. nih.gov

In the context of isoquinoline-based drug design, these principles are widely applied. For instance, the isoquinoline nucleus itself can be considered a bioisostere of other bicyclic aromatic systems like quinoline (B57606) or quinazoline (B50416). drugdesign.org This is exemplified in the development of kinase inhibitors, where switching between these cores can modulate target selectivity and potency. In one study, conformationally restricted bioisosteres of the drug Sorafenib were designed, leading to a series of quinolinylaminoisoquinoline derivatives. These compounds were evaluated for their antiproliferative activity, with several showing high potency against the A375P melanoma cell line. nih.gov Specifically, compound 1d from the series demonstrated high selectivity for RAF1 serine/threonine kinase, suggesting that the isoquinoline core was effective in mimicking the original drug's interactions while offering a distinct chemical structure. nih.gov

Another study synthesized substituted isoquinolin-1-ones as potential bioisosteres of 5-aryl substituted 2,3-dihydroimidazo[2,1-a]isoquinolines. The resulting compounds were tested for antitumor activity, with an O-(3-hydroxypropyl) substituted analog exhibiting 3-5 times better activity than the parent compound, highlighting how subtle bioisosteric modifications can lead to significant gains in potency. nih.gov

The table below illustrates examples of bioisosteric modifications on the isoquinoline scaffold and their impact on biological activity.

| Parent Scaffold/Compound | Bioisosteric Modification | Resulting Compound/Series | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|---|

| Sorafenib (contains phenylurea) | Conformational restriction using isoquinoline core | Quinolinylaminoisoquinoline derivatives | RAF1 Kinase Inhibition | Compound 1d showed high selectivity for RAF1 with an IC50 of 0.96 µM. | nih.gov |

| 2,3-dihydroimidazo[2,1-a]isoquinolines | Replacement with isoquinolin-1-one core | Substituted isoquinolin-1-ones | Antitumor Activity | An O-(3-hydroxypropyl) analog showed 3-5 times improved antitumor activity. | nih.gov |

| Quinazoline | Ring transformation to Isoquinoline | Isoquinoline-based inhibitors | Tyrosine Kinase Inhibition | The isoquinoline ring serves as an effective bioisostere for the quinazoline scaffold in kinase inhibitors. | drugdesign.org |

Scaffold hopping from an isoquinoline core can generate novel structures that maintain the necessary interactions with a biological target. This is often achieved by replacing the isoquinoline ring system with another heterocycle that preserves the spatial arrangement of key functional groups. nih.gov Such strategies are crucial for overcoming challenges in lead optimization, such as improving metabolic stability or reducing off-target toxicity.

Leveraging Structural Insights from Ligand-Target Co-Crystal Structures

Structure-based drug design, which relies on the three-dimensional structure of a biological target, is a powerful tool for optimizing lead compounds. Co-crystal structures of a ligand bound to its target protein provide invaluable, high-resolution information about the precise binding mode, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. mdpi.com This knowledge allows medicinal chemists to design modifications that enhance binding affinity and selectivity.

Several co-crystal structures of isoquinoline-based inhibitors complexed with their protein targets have been deposited in the Protein Data Bank (PDB), guiding further drug development. A notable example is the co-crystal structure of the isoquinoline inhibitor fasudil (B1672074) with Rho-associated kinase (ROCK). researchgate.net This structure reveals how the isoquinoline scaffold orients the sulfonamide group to interact with key residues in the kinase hinge region, a common binding motif for ATP-competitive inhibitors. namiki-s.co.jp

In another example, the inhibitor EPZ015666 , which contains a tetrahydro-isoquinoline (THIQ) ring system, was co-crystallized with the enzyme PRMT5. mdpi.com The structure (PDB: 4X61) showed that the tertiary nitrogen within the THIQ ring forms a critical water-mediated hydrogen bond with the side chain of residue Glu435. Furthermore, the inhibitor interacts with the backbone of Phe580 and the side chain of Glu444. This detailed understanding of the binding pocket interactions is instrumental for designing next-generation inhibitors with improved potency and optimized physicochemical properties. mdpi.com

Similarly, the crystal structures of isoquinoline-1,3,4-trione derivatives bound to caspase-3 have been resolved. researchgate.net These structures elucidated the mechanism of inactivation and showed the inhibitor covalently bound in the active site, providing a clear blueprint for designing more effective caspase inhibitors for diseases involving dysregulated apoptosis. researchgate.net

The table below summarizes key PDB entries for isoquinoline derivatives, detailing the structural insights gained.

| Compound/Ligand | Target Protein | PDB Code | Key Structural Insights | Reference |

|---|---|---|---|---|

| Fasudil | Rho-associated kinase (ROCK) | 2ESM | Reveals orientation of the isoquinoline scaffold and key interactions within the ATP-binding pocket. | researchgate.net |

| EPZ015666 (contains THIQ ring) | PRMT5:MEP50 | 4X61 | The THIQ nitrogen forms a water-mediated interaction with Glu435; other key interactions with Phe580 and Glu444 identified. | mdpi.com |

| Isoquinoline-1,3,4-trione derivative | Caspase-3 | 3DEI | Shows covalent modification and interactions within the enzyme's active site, guiding the design of irreversible inhibitors. | researchgate.net |

| Isoquinoline-5-sulfonamide derivative | ROCK1 | 2C1A | Provides structural basis for the inhibition of ROCK1 by isoquinoline-based sulfonamides. | nih.gov |

Biological Activities and Molecular Mechanisms of Action of Isoquinoline Derivatives

Interactions with Protein Targets and Enzymes

The isoquinoline (B145761) core structure serves as a versatile scaffold for designing inhibitors that target key proteins and enzymes involved in disease pathways.

Inhibition of Kinases (e.g., IRAK4, SYK)

Kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders. Isoquinoline derivatives have emerged as potent inhibitors of several kinases.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a central kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are crucial for innate immunity. nih.govnih.gov Aberrant activation of these pathways can lead to chronic inflammation and autoimmune diseases. nih.govmdpi.com Consequently, inhibiting IRAK4 is a promising therapeutic strategy. nih.govnih.gov

One potent IRAK4 inhibitor, PF-06650833 (zimlovisertib), features an isoquinoline core. Research into its structure-activity relationship revealed that substitutions on the isoquinoline ring significantly impact potency. For instance, a methyl ether on the isoquinoline ring (compound 4 in a study) demonstrated potent inhibition of the IRAK4 enzyme. nih.gov A crystal structure of this compound bound to IRAK4 showed that the methyl ether group is positioned near the gatekeeper residue Tyr262, engaging in a van der Waals interaction. nih.gov This highlights the importance of methoxy (B1213986) substitutions, such as the one in 5-Bromo-7-methoxyisoquinoline, for kinase interaction.

| Compound | Description | IRAK4 Enzyme IC50 (nM) | PBMC IC50 (nM) |

|---|---|---|---|

| PF-06650833 (zimlovisertib) | (2S,3S,4S) stereoisomer | 0.2 | 2.4 |

| Compound 3 | Isopropyl ether derivative | 4.6 | 133 |

| Compound 4 | Methyl ether derivative | 7.6 | 347 |

| Compound 5 | Fluorine-substituted lactam | 0.5 | 9.0 |

Spleen Tyrosine Kinase (Syk): Syk is another key kinase involved in immune signaling, particularly in pathways mediated by B-cell receptors and Fc receptors. While direct studies linking this compound to Syk inhibition are not available, the broader class of nitrogen-containing heterocyclic compounds is under investigation for this target.

Modulation of Topoisomerase Activity by Isoquinoline Derivatives

Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and repair. nih.gov They are validated targets for anticancer drugs. nih.govmdpi.com A specific class of isoquinoline derivatives, known as indenoisoquinolines, has been developed as potent topoisomerase I (Top1) inhibitors. nih.govnih.gov

These compounds act by stabilizing the Top1-DNA cleavage complex, which leads to DNA damage and ultimately cell death in cancer cells. nih.govnih.gov Unlike camptothecins, another class of Top1 inhibitors, indenoisoquinolines offer greater chemical stability. mdpi.com Research has shown that substituents on the isoquinoline portion of the molecule, such as methoxy groups, can influence the biological activity and potency of these inhibitors. nih.gov The development of these derivatives has led to several candidates entering Phase I clinical trials for cancer treatment. acs.org

Interactions with Poly(ADP-Ribose) Polymerases (PARPs)

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair and the maintenance of genomic integrity. PARP inhibitors have become a significant class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The isoquinoline scaffold is present in several PARP inhibitors. For example, certain indenoisoquinoline derivatives have been identified as having PARP-1 inhibitory activity. acs.org The potency of PARP inhibitors can vary significantly, with IC50 values often in the nanomolar range. nih.govsemanticscholar.org While specific data for this compound is not available, the established role of the isoquinoline core in potent PARP inhibitors like Olaparib suggests that derivatives of this scaffold are promising for targeting this enzyme family.

| PARP Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |

|---|---|---|

| Olaparib | ~1-5 | ~1-2 |

| Rucaparib | ~1.4 | ~0.3 |

| Niraparib | ~3.8 | ~2.1 |

| Talazoparib | ~0.6 | ~0.2 |

Cellular and Subcellular Effects

By interacting with enzymes like kinases, topoisomerases, and PARPs, isoquinoline derivatives can trigger a cascade of downstream cellular events, affecting cell survival, proliferation, and inflammatory responses.

Impact on Cell Proliferation and Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its evasion is a hallmark of cancer. nih.gov Many anticancer agents function by inducing apoptosis. nih.govresearchgate.net Isoquinoline derivatives have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Studies on other brominated heterocyclic compounds have shown potent cytotoxic and antiproliferative effects. For example, a compound named 9-Bromo-5-morpholino-tetrazolo[1,5-c]quinazoline was found to inhibit the cell cycle and induce a cytotoxic effect in HeLa cells. nih.gov Similarly, a study on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which also feature bromo and methoxy substitutions, found that 4-brominated compounds were particularly potent in disrupting microtubules, arresting the cell cycle, and triggering apoptotic cell death. nih.gov While these compounds are structurally different from isoquinoline, the findings suggest that bromo-substitutions can be a key feature for antiproliferative and pro-apoptotic activity.

The mechanisms often involve the modulation of key apoptotic proteins. For instance, treatment of MCF-7 breast cancer cells with certain flavonoids can shift the Bax:Bcl-2 ratio to favor apoptosis and lead to the cleavage of PARP, a hallmark of apoptosis. nih.gov

Modulation of Inflammatory Response Pathways (e.g., NF-κB, TLR/IL-1R Signaling)

The nuclear factor-kappa B (NF-κB) transcription factor family is a master regulator of inflammatory responses. mdpi.com The TLR/IL-1R signaling pathways are primary activators of NF-κB. nih.govnih.gov As discussed previously, the IRAK4 kinase is an essential transducer in this pathway. nih.gov

Isoquinoline derivatives can modulate these inflammatory pathways. For example, isoquinoline-1-carboxamide (B73039) derivatives have been shown to suppress the production of pro-inflammatory mediators in microglial cells stimulated with lipopolysaccharide (LPS), a component that activates TLR4. mdpi.com One derivative, HSR1101, was found to inhibit the nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitor, IκB. mdpi.com This action was mediated through the inhibition of upstream mitogen-activated protein kinases (MAPKs). mdpi.com

Given that IRAK4 inhibitors with an isoquinoline core block TLR/IL-1R signaling, it is evident that the isoquinoline scaffold is well-suited for developing modulators of the NF-κB pathway and other inflammatory signaling cascades. nih.gov

Broad-Spectrum Biological Activities of Isoquinolines and Analogs

The isoquinoline scaffold is a prominent feature in a multitude of natural and synthetic compounds that exhibit a wide range of biological effects. Research into this class of heterocyclic aromatic compounds has uncovered promising leads in the development of new therapeutic agents.

Anticancer Potential of Isoquinoline Scaffolds

The core structure of isoquinoline is a key pharmacophore in the design of novel anticancer agents. Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies on substituted isoquinolin-1-ones have demonstrated their potential as anticancer agents. While this indicates the general promise of the isoquinoline framework, specific data on the anticancer activity of this compound, including detailed findings against specific cell lines, remains unelucidated in the reviewed literature.

Research into compounds with similar structural motifs, such as 5-bromo-7-azaindolin-2-one derivatives, has shown significant antitumor potency. These findings highlight the potential importance of the bromo- substitution at the 5-position in conferring cytotoxic properties. However, direct extrapolation of these activities to this compound is not scientifically rigorous without specific experimental evidence.

Table 1: Anticancer Activity Data for this compound

| Cancer Cell Line | IC₅₀ (µM) | Research Findings |

| Data Not Available | Data Not Available | No specific studies reporting the anticancer activity of this compound were identified. |

Antimicrobial and Anti-inflammatory Aspects of Isoquinoline Derivatives

The antimicrobial and anti-inflammatory potential of the isoquinoline nucleus has also been an area of active research. Various alkaloids and synthetic derivatives containing the isoquinoline structure have been reported to possess antibacterial, antifungal, and anti-inflammatory properties. The presence of halogen and methoxy substituents on aromatic rings is a common strategy in medicinal chemistry to enhance biological activity.

For example, certain brominated quinolines and indoles have been investigated for their antimicrobial and anti-inflammatory effects. These studies suggest that the incorporation of bromine can contribute to the biological activity of heterocyclic compounds. Similarly, methoxy-substituted quinolines have been explored for their antimicrobial potential. Despite these promising indications from related compound classes, specific studies detailing the antimicrobial spectrum or the anti-inflammatory mechanisms of this compound are not available in the surveyed scientific literature.

Table 2: Antimicrobial and Anti-inflammatory Activity Data for this compound

| Activity | Assay/Model | Results |

| Antimicrobial | ||

| Gram-positive Bacteria | Data Not Available | No specific data found. |

| Gram-negative Bacteria | Data Not Available | No specific data found. |

| Fungi | Data Not Available | No specific data found. |

| Anti-inflammatory | ||

| In vitro Assays | Data Not Available | No specific data found. |

| In vivo Models | Data Not Available | No specific data found. |

Computational Chemistry and Theoretical Studies of 5 Bromo 7 Methoxyisoquinoline

Molecular Docking and Ligand-Protein Interaction Simulations for Isoquinoline (B145761) Ligands

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule and a protein's binding site. For isoquinoline ligands, including 5-Bromo-7-methoxyisoquinoline, molecular docking studies can elucidate the binding mode and affinity for various protein targets. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net

Ligand-protein interaction simulations, often carried out using molecular dynamics, provide a more dynamic picture of the binding event. nih.gov These simulations can predict how the ligand and protein move and change shape over time, offering insights into the stability of the complex. For isoquinoline derivatives, these simulations can help understand the conformational changes that occur upon binding and the role of specific functional groups in mediating these interactions. tandfonline.com

The following table summarizes typical interactions that could be studied for this compound with a hypothetical protein target:

| Interaction Type | Potential Involving this compound | Significance |

| Hydrogen Bonding | The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. | Crucial for anchoring the ligand in the binding pocket. |

| Halogen Bonding | The bromine atom at the 5-position can form halogen bonds with electron-donating residues. | Can enhance binding affinity and specificity. |

| Hydrophobic Interactions | The aromatic isoquinoline ring can engage in hydrophobic interactions with nonpolar amino acid residues. | Contribute to the overall stability of the ligand-protein complex. |

| Pi-Pi Stacking | The isoquinoline ring system can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan. | Important for stabilizing the complex through electron cloud interactions. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity. These calculations can be used to determine various molecular properties, including orbital energies, electron density distribution, and the molecular electrostatic potential. nih.gov

The electronic structure of this compound is influenced by the electron-withdrawing nature of the bromine atom and the electron-donating nature of the methoxy (B1213986) group. DFT calculations can quantify these effects and predict how they modulate the reactivity of the isoquinoline core.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular and intermolecular bonding. researchgate.netmolfunction.com It provides a localized, Lewis-like picture of the electronic structure of a molecule. For this compound, NBO analysis can reveal the extent of electron delocalization within the aromatic system and the nature of the bonds between the atoms.

NBO analysis can also quantify the hyperconjugative interactions between occupied and unoccupied orbitals, which contribute to the molecule's stability. nih.gov The stabilization energies associated with these interactions can be calculated to understand the flow of electron density within the molecule.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and shape of these orbitals are crucial for understanding a molecule's reactivity. youtube.com

For this compound, FMO analysis can predict its susceptibility to nucleophilic and electrophilic attack. The HOMO indicates regions of the molecule that are likely to donate electrons (nucleophilic character), while the LUMO indicates regions that are likely to accept electrons (electrophilic character). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability.

A hypothetical FMO analysis for this compound might show the following:

| Orbital | Predicted Location of High Electron Density | Implication for Reactivity |

| HOMO | Likely concentrated on the electron-rich methoxy group and the isoquinoline ring system. | The molecule is likely to undergo electrophilic attack at these positions. |

| LUMO | Likely distributed over the electron-deficient regions, potentially influenced by the bromine atom. | The molecule may be susceptible to nucleophilic attack at these sites. |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics of Isoquinoline Derivatives

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. nih.gov For isoquinoline derivatives, MD simulations can be used to explore their conformational landscape and to study the dynamics of their binding to protein targets. tandfonline.commdpi.com These simulations provide insights into the flexibility of the molecule and how its conformation changes in different environments. nih.gov

When studying the binding of an isoquinoline derivative to a protein, MD simulations can reveal the pathway of binding, the stability of the resulting complex, and the key interactions that maintain the bound state over time. nih.govwhiterose.ac.uk This information is valuable for understanding the mechanism of action and for designing more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Halogenated Isoquinolines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For halogenated isoquinolines, QSAR models can be developed to predict their activity based on various molecular descriptors. These descriptors can be related to the molecule's steric, electronic, and hydrophobic properties. nih.gov

A QSAR study on halogenated isoquinolines might involve the following steps:

Data Collection : A dataset of halogenated isoquinoline derivatives with their measured biological activities is compiled.

Descriptor Calculation : A variety of molecular descriptors are calculated for each compound in the dataset.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. frontiersin.orgmdpi.com

Model Validation : The predictive power of the model is assessed using internal and external validation techniques.

The resulting QSAR model can then be used to predict the activity of new, untested halogenated isoquinoline derivatives, thereby guiding the synthesis of more potent compounds. japsonline.comnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Isoquinoline (B145761) Scaffolds

The synthesis of isoquinoline scaffolds, including 5-Bromo-7-methoxyisoquinoline, is undergoing a paradigm shift towards more sustainable and efficient practices. Traditional methods, such as the Bischler-Napieralski and Pictet-Spengler reactions, while foundational, often necessitate harsh conditions and the use of hazardous reagents. nih.govrsc.org The future of isoquinoline synthesis lies in the adoption of greener alternatives that prioritize atom economy, energy efficiency, and the use of environmentally benign reagents. nih.gov

Key emerging strategies include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. For instance, a recyclable homogeneous ruthenium catalyst in PEG-400 under microwave irradiation has been effectively used for synthesizing isoquinolines and isoquinolinones. nih.gov

Photocatalysis: Visible-light-induced reactions, often employing inexpensive organic dyes as photoredox catalysts, offer a metal-free and green approach to constructing isoquinoline frameworks. nih.govrsc.org

Metal-Free Reactions: The development of synthetic routes that avoid transition-metal catalysts is a significant goal to reduce cost and toxicity. nih.govmdpi.com

Use of Benign Solvents: Replacing toxic organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is a critical aspect of sustainable synthesis. researchgate.net

Catalyst-Free Processes: In some cases, reactions can be designed to proceed efficiently without any catalyst, further simplifying the process and reducing waste. mdpi.comresearchgate.net

These modern synthetic approaches are not only more environmentally responsible but also open up possibilities for creating a wider diversity of isoquinoline derivatives for various applications.

| Synthetic Strategy | Key Features | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, and often milder conditions. nih.gov |

| Photocatalysis | Utilization of visible light and photocatalysts (e.g., organic dyes). | Metal-free, environmentally benign, and operates under mild conditions. nih.govrsc.org |

| Metal-Free Synthesis | Avoidance of transition-metal catalysts. | Reduced cost, lower toxicity, and simplified purification. nih.govmdpi.com |

| Green Solvents | Employment of water, PEG, or other non-toxic solvents. | Enhanced safety and reduced environmental impact. researchgate.net |

Exploration of Underexplored Biological Targets for this compound Derivatives

Isoquinoline alkaloids are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov However, the full therapeutic potential of derivatives of this compound is yet to be realized. Future research will likely focus on identifying and validating novel biological targets for these compounds.

Promising areas of exploration include:

Multi-target Drug Discovery: Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.govdocumentsdelivered.comresearchgate.net Derivatives of this compound could be designed as multi-target agents that modulate several key proteins simultaneously, potentially leading to more effective therapies. nih.gov

Novel Enzyme Inhibition: While some isoquinolines are known to inhibit enzymes like acetylcholinesterase, there is a vast landscape of other enzymes that could be targeted. acs.orgrsc.org For example, recent studies have shown that isoquinoline derivatives can act as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy. nih.gov

Targeting Protein-Protein Interactions: Modulating protein-protein interactions is an emerging and challenging area in drug discovery. The rigid scaffold of isoquinoline could serve as a basis for designing molecules that disrupt these interactions in various disease states.

Antiviral and Antibacterial Agents: With the rise of drug-resistant pathogens, there is a constant need for new antimicrobial agents. Isoquinoline derivatives have shown promise in this area, and further investigation into their mechanisms of action could lead to the development of novel antibiotics and antivirals. mdpi.commdpi.com

| Potential Biological Target Class | Therapeutic Area | Rationale |

| Kinases | Cancer, Inflammation | Many isoquinoline alkaloids have demonstrated anti-proliferative activities. rsc.org |

| G-Protein Coupled Receptors (GPCRs) | Neurological Disorders, Cardiovascular Diseases | The isoquinoline scaffold is present in many centrally active natural products. ijpsjournal.com |

| Ion Channels | Pain, Cardiovascular Diseases | Certain isoquinoline alkaloids have shown effects on cardiovascular systems. ijpsjournal.com |

| Viral/Bacterial Enzymes | Infectious Diseases | The need for new antimicrobial agents is a global health priority. mdpi.commdpi.com |

Integration of Artificial Intelligence and Machine Learning in Isoquinoline Drug Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize the drug discovery process. jddtonline.inforesearchgate.net For isoquinoline-based drug design, these technologies can significantly accelerate the identification and optimization of new drug candidates.

Key applications of AI and ML in this area include:

High-Throughput Virtual Screening: AI/ML algorithms can screen vast virtual libraries of isoquinoline derivatives to identify compounds with a high probability of binding to a specific biological target. nih.govmdpi.com

Predictive Modeling: Machine learning models can be trained to predict the biological activity, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and potential off-target effects of novel this compound derivatives. nih.govacs.orgucj.org.ua This can help to prioritize the synthesis of the most promising compounds.

De Novo Drug Design: Generative AI models can design entirely new isoquinoline-based molecules with desired properties, expanding the chemical space for drug discovery.

Synthesis Planning: AI tools can assist chemists in designing the most efficient and sustainable synthetic routes for complex isoquinoline derivatives. pnrjournal.com

The integration of AI and ML is expected to make the discovery of new drugs based on the this compound scaffold faster, cheaper, and more successful. nih.gov

Applications of this compound Beyond Medicinal Chemistry (e.g., material science, chemical biology tools)

While the primary focus of research on this compound has been in medicinal chemistry, its unique chemical structure suggests potential applications in other scientific domains. The isoquinoline core is known to be a component in functional materials, and the specific substitutions on this compound could impart useful properties. nih.govrsc.org

Future research could explore the following areas:

Material Science: Isoquinoline and quinoline (B57606) derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), fluorescent sensors, and organic semiconductors. rsc.orgresearchgate.netmdpi.com The electronic properties of this compound, influenced by the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group, could be harnessed in the development of novel organic electronic materials. rsc.org Specifically, its potential as a fluorescent material could be explored for applications in OLEDs. researchgate.net

Chemical Biology Tools: Fluorescent probes are invaluable tools for studying biological processes in living cells. Isoquinoline derivatives are known to exhibit fluorescent properties and have been developed as sensors for metal ions like zinc. rsc.orgmdpi.comnih.gov this compound could be a scaffold for the development of new fluorescent probes to visualize and quantify specific analytes within a cellular environment. The introduction of methoxy groups has been shown to enhance the fluorescence of isoquinoline-based sensors. rsc.org

Corrosion Inhibitors: Isoquinoline itself has been used as a corrosion inhibitor. wikipedia.org Derivatives like this compound could be investigated for their ability to protect metals from corrosion, potentially finding applications in industrial settings.

Agrochemicals: The broad biological activity of isoquinolines also extends to their use as fungicides and insecticides. wikipedia.orgchemicalbook.com Further derivatization of this compound could lead to the discovery of new and effective agrochemicals.

The exploration of these non-medicinal applications would significantly broaden the utility of the this compound scaffold and its derivatives.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-7-methoxyisoquinoline, and how can reaction conditions be optimized?

The synthesis of this compound typically involves halogenation of a pre-functionalized isoquinoline precursor. For example, bromination using -bromosuccinimide (NBS) under controlled conditions (e.g., in acetonitrile at 0–5°C) can yield the desired product. Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control to minimize side reactions, and stoichiometric ratios to avoid over-bromination. Post-synthetic methoxylation may require protection/deprotection strategies to preserve regioselectivity .

| Reaction Step | Conditions | Yield | Purity |

|---|---|---|---|

| Bromination | NBS, CH₃CN, 0°C | 65–75% | >95% |

| Methoxylation | NaOMe, DMF, 80°C | 50–60% | 90–95% |

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Advanced spectroscopic techniques are critical:

- NMR : -NMR can distinguish substituent positions via coupling patterns (e.g., aromatic protons adjacent to bromine show deshielding). -NMR and 2D experiments (HSQC, HMBC) resolve carbon connectivity.

- X-ray crystallography : Provides definitive proof of regiochemistry, as seen in analogous brominated isoquinolines .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₀H₈BrNO) and isotopic patterns .

Advanced Research Questions

Q. What strategies improve regioselectivity in further functionalization of this compound?

Regioselective modification requires leveraging directing groups or catalytic systems:

- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions at the bromine site enable aryl/heteroaryl introductions. Use of Pd(PPh₃)₄ with K₂CO₃ in THF/water (80°C) achieves >80% coupling efficiency .

- Electrophilic substitution : The methoxy group directs electrophiles (e.g., nitration) to the para position, while bromine deactivates adjacent sites. Optimization of Lewis acid catalysts (e.g., FeCl₃) enhances selectivity .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

- Electronic effects : Bromine’s electron-withdrawing nature increases electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites). Methoxy groups improve solubility and bioavailability.

- Steric effects : Bulky substituents at the 5- and 7-positions reduce binding affinity to planar receptors, as observed in antiviral studies of related dichloroisoquinolines .

- Methodological validation : Dose-response assays (IC₅₀) and molecular docking simulations are recommended to correlate structure-activity relationships (SAR) .

Data Contradiction Analysis

Q. How can discrepancies in reported yields for Sandmeyer reactions on isoquinoline derivatives be resolved?

Discrepancies often arise from:

- Diazotization efficiency : Incomplete diazotization of amines (due to impure NaNO₂ or suboptimal HCl concentrations) reduces bromine substitution yields. Purity checks via TLC or in-situ monitoring (UV spectroscopy) are critical .

- Side reactions : Competing ring-opening or dimerization pathways occur under prolonged heating. Short reaction times (<2 hours) and low temperatures (<10°C) mitigate these issues .

| Issue | Resolution | Reference |

|---|---|---|

| Low diazotization yield | Use fresh NaNO₂, excess HCl, and ice baths | |

| Unwanted dimerization | Limit reaction time and monitor via HPLC |

Applications in Academic Research

Q. What role does this compound play in synthesizing bioactive heterocycles?

It serves as a versatile intermediate:

- Antiviral agents : Analogous brominated isoquinolines inhibit viral proteases (e.g., HIV-1) via halogen-bond interactions .

- Fluorescent probes : Methoxy groups enhance π-stacking in sensor designs for metal ion detection .

- Methodological note : Radiolabeling (e.g., ) at the bromine site enables pharmacokinetic tracking in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.